
Autoinducer-2
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Overview
Description
Autoinducer-2 (AI-2) is a universal quorum-sensing (QS) signal molecule utilized by both Gram-negative and Gram-positive bacteria for intra- and interspecies communication . It is derived from the spontaneous cyclization of 4,5-dihydroxy-2,3-pentanedione (DPD), a byproduct of the activated methyl cycle (AMC) mediated by the enzyme LuxS . AI-2 exists in structurally distinct forms: in Vibrio harveyi, it forms a cyclic borate diester (S-THMF-borate), while in Salmonella enterica, it adopts a non-borate R-THMF configuration . These structural variations enable species-specific recognition via receptors such as LuxP (binds borated AI-2) and LsrB (binds non-borated R-THMF) . AI-2 regulates diverse behaviors, including biofilm formation, virulence, and metabolic coordination, and is critical in polymicrobial environments like the gut and marine ecosystems .
Scientific Research Applications
Physiological Roles of Autoinducer-2
- Biofilm Formation : AI-2 is crucial for biofilm development in various bacterial species, including Pseudomonas aeruginosa and Escherichia coli. Studies indicate that AI-2 enhances biofilm formation through specific receptors, such as PctA and TlpQ, which mediate cell attachment and community structure within biofilms .
- Motility and Chemotaxis : Research using E. coli as a model organism has demonstrated that AI-2 affects motility behaviors, including swarming and chemotaxis. This suggests that AI-2 not only serves as a signal for community behavior but also modulates individual cell movement .
Applications in Microbial Ecology
- Interspecies Communication : AI-2 mediates signaling between different bacterial species, allowing them to coordinate responses to environmental changes. This is particularly relevant in multispecies communities where cooperation can enhance survival and adaptability .
- Pathogenicity : The role of AI-2 in pathogenic bacteria has been studied extensively. It is involved in regulating virulence factors and biofilm-associated infections, making it a target for therapeutic interventions against bacterial diseases .
Therapeutic Potential
- Quorum Sensing Inhibition : Targeting AI-2 signaling pathways presents a novel approach for developing anti-infective therapies. By disrupting AI-2-mediated communication, it may be possible to prevent biofilm formation and reduce virulence in pathogenic bacteria .
- Probiotics and Fermentation : AI-2's involvement in the fermentation processes of beneficial bacteria, such as those found in kimchi, highlights its potential role in enhancing probiotic efficacy and food safety .
Case Studies
Q & A
Q. What are the standard methodologies for detecting and quantifying AI-2 in bacterial cultures?
Category : Basic
Answer :
AI-2 detection typically employs two validated approaches:
- Bioluminescence bioassays using reporter strains like Vibrio harveyi BB170, which luminesce in response to AI-2. This method requires strict standardization, as glucose and pH variations can interfere with results .
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for direct quantification, offering higher specificity by distinguishing AI-2 from structurally similar metabolites like 4,5-dihydroxy-2,3-pentanedione (DPD) .
Validation steps include using luxS knockout controls to confirm AI-2 absence and calibrating DPD concentrations against bioluminescence fold induction (R² ≥ 0.99) .
Q. How can researchers experimentally distinguish between the metabolic and signaling roles of LuxS in AI-2 studies?
Category : Intermediate
Answer :
LuxS participates in both the activated methyl cycle (AMC) and AI-2 synthesis. To disentangle these roles:
Use isogenic luxS mutants complemented with:
- luxS alone (restores AMC and AI-2).
- AMC-complementing genes (e.g., metZ in E. coli) without restoring AI-2 production .
Compare phenotypes (e.g., biofilm formation, virulence) between complemented strains under identical metabolic conditions.
For example, Listeria monocytogenes luxS mutants showed restored motility only when both AMC and AI-2 pathways were rescued .
Q. What experimental approaches are used to investigate AI-2-mediated regulation of global transcription factors like LsrR?
Category : Advanced
Answer :
- Structural studies : X-ray crystallography of LsrR-ligand complexes reveals conformational changes upon phosphorylated AI-2 binding. For instance, AI-2 triggers LsrR tetramer disassembly in E. coli, reducing DNA affinity .
- Functional assays :
- Transcriptomics : RNA-seq of lsrR mutants identifies AI-2-regulated operons (e.g., lsrACDBFG).
Q. What controls are necessary when designing experiments to study AI-2-dependent quorum sensing?
Category : Basic
Answer : Critical controls include:
- Negative controls : luxS deletion mutants to confirm AI-2 absence.
- Positive controls : Exogenous DPD or synthetic AI-2 analogs (e.g., (S)-4,5-dihydroxy-2,3-pentanedione) .
- Environmental controls : Standardize pH, temperature, and carbon sources (e.g., avoid glucose, which suppresses AI-2 detection) .
- Reporter strain validation : Use V. harveyi BB152 (AI-1 deficient) to isolate AI-2-specific responses .
Q. How can AI-2's concentration gradient be modeled in vitro to mimic natural biofilm conditions?
Category : Advanced
Answer :
- Microfluidic systems : Generate stable AI-2 gradients using flow chambers to simulate salivary washout in oral biofilms .
- Quantitative imaging : Fluorescent lux reporters (e.g., P_{lsrA}-GFP) track real-time AI-2 dynamics.
- Mathematical modeling : Couple diffusion-reaction equations with experimental data to predict threshold concentrations (e.g., picomolar for commensals vs. nanomolar for pathogens) .
Q. What statistical methods are appropriate for analyzing AI-2 signaling data with high biological variability?
Category : Intermediate
Answer :
- Non-parametric tests : Mann-Whitney U test for non-normal distributions (common in biofilm assays).
- Mixed-effects models : Account for nested variables (e.g., technical vs. biological replicates in multi-species communities).
- Power analysis : Pre-determine sample sizes using pilot data to ensure detectable effect sizes (e.g., ≥2-fold luminescence induction) .
Q. What techniques are employed to study AI-2's structural interactions with receptor proteins?
Category : Advanced
Answer :
- Crystallography : Resolve ligand-binding domains (e.g., LsrB in Salmonella) to identify boron-dependent binding pockets .
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) between AI-2 and receptors like LuxP .
- Mutagenesis : Replace key residues (e.g., Gln-33 in LsrR) to disrupt AI-2-DNA interactions .
Q. How can metabolic cross-feeding experiments clarify AI-2's role in mixed-species communities?
Category : Intermediate
Answer :
- Synthetic consortia : Co-culture AI-2 producers (e.g., Fusobacterium nucleatum) with non-producers (e.g., Streptococcus oralis) in defined media.
- Compartmentalized systems : Use transwells to separate species while allowing AI-2 diffusion.
- Metabolomics : Track AI-2 flux via isotopically labeled DPD (¹³C/¹⁵N) and LC-MS .
Comparison with Similar Compounds
Table 1: Key Features of AI-2 and Other QS Molecules
Key Research Findings
Limitations and Controversies
Properties
Molecular Formula |
C5H10BO7- |
---|---|
Molecular Weight |
192.94 g/mol |
IUPAC Name |
(1R,5S,8S)-3,3-dihydroxy-5-methyl-2,4,6-trioxa-3-boranuidabicyclo[3.3.0]octane-1,8-diol |
InChI |
InChI=1S/C5H10BO7/c1-4-5(8,3(7)2-11-4)13-6(9,10)12-4/h3,7-10H,2H2,1H3/q-1/t3-,4+,5+/m0/s1 |
InChI Key |
ACKRRKSNOOISSG-VPENINKCSA-N |
SMILES |
[B-]1(OC2(C(O1)(C(CO2)O)O)C)(O)O |
Isomeric SMILES |
[B-]1(O[C@@]2([C@](O1)([C@H](CO2)O)O)C)(O)O |
Canonical SMILES |
[B-]1(OC2(C(O1)(C(CO2)O)O)C)(O)O |
Synonyms |
AI-2 autoinducer autoinducer 2 C8HSL compound N-octanoyl-HSL N-octanoyl-L-homoserine lactone N-octanoylhomoserine lactone VAI-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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